molecular formula C19H28N2O6 B12505906 di-tert-butyl 2,2'-(cyclopropane-1,1-diyl)(4S,4'S)-bis(4,5-dihydrooxazole-4-carboxylate)

di-tert-butyl 2,2'-(cyclopropane-1,1-diyl)(4S,4'S)-bis(4,5-dihydrooxazole-4-carboxylate)

Cat. No.: B12505906
M. Wt: 380.4 g/mol
InChI Key: LKXTWWHADOFMCC-UHFFFAOYSA-N
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Description

tert-Butyl 2-{1-[4-(tert-butoxycarbonyl)-4,5-dihydro-1,3-oxazol-2-yl]cyclopropyl}-4,5-dihydro-1,3-oxazole-4-carboxylate: is a complex organic compound that features multiple functional groups, including oxazole and cyclopropyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-{1-[4-(tert-butoxycarbonyl)-4,5-dihydro-1,3-oxazol-2-yl]cyclopropyl}-4,5-dihydro-1,3-oxazole-4-carboxylate typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, such as oxazole derivatives and cyclopropyl-containing molecules. These intermediates are then subjected to coupling reactions under controlled conditions to form the final product. Common reagents used in these reactions include tert-butyl esters, oxazolines, and cyclopropyl carboxylates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial to achieve efficient synthesis on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-{1-[4-(tert-butoxycarbonyl)-4,5-dihydro-1,3-oxazol-2-yl]cyclopropyl}-4,5-dihydro-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-{1-[4-(tert-butoxycarbonyl)-4,5-dihydro-1,3-oxazol-2-yl]cyclopropyl}-4,5-dihydro-1,3-oxazole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a valuable tool for probing enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, the compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, tert-butyl 2-{1-[4-(tert-butoxycarbonyl)-4,5-dihydro-1,3-oxazol-2-yl]cyclopropyl}-4,5-dihydro-1,3-oxazole-4-carboxylate can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-{1-[4-(tert-butoxycarbonyl)-4,5-dihydro-1,3-oxazol-2-yl]cyclopropyl}-4,5-dihydro-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
  • tert-Butyl 4-[(E)-but-1-en-3-yl]piperazine-1-carboxylate
  • tert-Butyl 4-(5-formylpyrid-2-yl)piperazine-1-carboxylate

Uniqueness

tert-Butyl 2-{1-[4-(tert-butoxycarbonyl)-4,5-dihydro-1,3-oxazol-2-yl]cyclopropyl}-4,5-dihydro-1,3-oxazole-4-carboxylate stands out due to its unique combination of functional groups and structural features. The presence of both oxazole and cyclopropyl rings provides distinct chemical properties and reactivity, making it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H28N2O6

Molecular Weight

380.4 g/mol

IUPAC Name

tert-butyl 2-[1-[4-[(2-methylpropan-2-yl)oxycarbonyl]-4,5-dihydro-1,3-oxazol-2-yl]cyclopropyl]-4,5-dihydro-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C19H28N2O6/c1-17(2,3)26-13(22)11-9-24-15(20-11)19(7-8-19)16-21-12(10-25-16)14(23)27-18(4,5)6/h11-12H,7-10H2,1-6H3

InChI Key

LKXTWWHADOFMCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1COC(=N1)C2(CC2)C3=NC(CO3)C(=O)OC(C)(C)C

Origin of Product

United States

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